molecular formula C10H5Cl2IN2 B14042665 2-(2,5-Dichlorophenyl)-4-iodopyrimidine

2-(2,5-Dichlorophenyl)-4-iodopyrimidine

Cat. No.: B14042665
M. Wt: 350.97 g/mol
InChI Key: BILSFKWPPFFBBF-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-4-iodopyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of both chlorine and iodine atoms in the structure of this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-iodopyrimidine typically involves the use of halogenated precursors and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,5-dichlorophenylboronic acid with 4-iodopyrimidine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually in an organic solvent such as toluene or ethanol, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-iodopyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrimidine derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-iodopyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-iodopyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)-4-bromopyrimidine
  • 2-(2,5-Dichlorophenyl)-4-chloropyrimidine
  • 2-(2,5-Dichlorophenyl)-4-fluoropyrimidine

Uniqueness

2-(2,5-Dichlorophenyl)-4-iodopyrimidine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The iodine atom also influences the compound’s physical and chemical properties, such as its reactivity and solubility.

Properties

Molecular Formula

C10H5Cl2IN2

Molecular Weight

350.97 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-4-iodopyrimidine

InChI

InChI=1S/C10H5Cl2IN2/c11-6-1-2-8(12)7(5-6)10-14-4-3-9(13)15-10/h1-5H

InChI Key

BILSFKWPPFFBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=CC(=N2)I)Cl

Origin of Product

United States

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